6-Methoxy-2,2-dimethylchroman-4-ol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
6-methoxy-2,2-dimethyl-3,4-dihydrochromen-4-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O3/c1-12(2)7-10(13)9-6-8(14-3)4-5-11(9)15-12/h4-6,10,13H,7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGDIMNNYYGBSQY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(C2=C(O1)C=CC(=C2)OC)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901205264 | |
| Record name | 3,4-Dihydro-6-methoxy-2,2-dimethyl-2H-1-benzopyran-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901205264 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
65383-71-3 | |
| Record name | 3,4-Dihydro-6-methoxy-2,2-dimethyl-2H-1-benzopyran-4-ol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=65383-71-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,4-Dihydro-6-methoxy-2,2-dimethyl-2H-1-benzopyran-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901205264 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,4-Dihydro-6-methoxy-2,2-dimethyl-2H-1-benzopyran-4-ol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0041411 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthetic Methodologies and Chemical Transformations of 6 Methoxy 2,2 Dimethylchroman 4 Ol and Analogs
Strategies for the Construction of the 2,2-Dimethylchroman-4-ol (B2395616) Core
The construction of the 2,2-dimethylchroman-4-ol core has been approached through various synthetic routes, each with its own advantages and applications. These strategies primarily focus on the formation of the chroman ring system and the introduction of the hydroxyl group at the C4 position.
Palladium-Catalyzed Cyclization Approaches to Chroman-4-ones and Chroman-4-ols
Palladium-catalyzed reactions have emerged as powerful tools in organic synthesis, enabling the efficient construction of complex molecular architectures. rsc.orgrsc.org In the context of chroman synthesis, palladium catalysis has been instrumental in cyclization reactions to form the chroman-4-one precursor. These reactions often involve the coupling of ortho-iodophenols with terminal acetylenes under a carbon monoxide atmosphere, a process known as cyclocarbonylation, to yield chromones. organic-chemistry.org The resulting chromones can then be further transformed into chroman-4-ols.
A notable application of palladium catalysis is in the asymmetric synthesis of chiral chroman derivatives. For instance, the combination of base-promoted retro-sulfa-Michael addition and palladium-catalyzed asymmetric allenylic alkylation has been successfully used to synthesize chiral thiochromanones with high diastereoselectivity and enantioselectivity. dicp.ac.cn Another approach involves the palladium-catalyzed dehydrogenation of chromanones followed by arylation with arylboronic acids to produce a variety of flavanones. organic-chemistry.org
Furthermore, palladium-catalyzed cascade cyclizations offer an efficient route to polycyclic scaffolds, allowing for the formation of both carbon-carbon and carbon-heteroatom bonds in a single step. rsc.orgrsc.org For example, a palladium-catalyzed cascade reaction has been developed for the synthesis of chroman-2,4-diones from 3-iodochromone. nih.gov This transformation proceeds through an intramolecular aryloxycarbonylation-cyclization ring-closure step. nih.gov
| Reaction Type | Starting Materials | Product | Key Features | Reference |
|---|---|---|---|---|
| Cyclocarbonylation | o-Iodophenols, Terminal acetylenes | Chromones | Ligand-free, atmospheric CO pressure | organic-chemistry.org |
| Asymmetric Allenylic Alkylation | Thiochromanones | Chiral Thiochromanones | High diastereoselectivity and enantioselectivity | dicp.ac.cn |
| Dehydrogenation/Arylation | Chromanones, Arylboronic acids | Flavanones | Access to natural product analogs | organic-chemistry.org |
| Cascade Cyclization | 3-Iodochromone | Chroman-2,4-diones | Intramolecular aryloxycarbonylation | nih.gov |
Reductive Methodologies for Chromanone-to-Chroman-4-ol Conversion
The conversion of a chroman-4-one to a chroman-4-ol is a critical step in the synthesis of the target compound. This reduction can be achieved using various reducing agents, with the choice of reagent often influencing the stereoselectivity of the reaction.
Commonly used reducing agents include sodium borohydride (B1222165) (NaBH₄) and calcium borohydride (Ca(BH₄)₂). For example, in the synthesis of chromanone A, the selective reduction of a chromone (B188151) intermediate to the corresponding chroman-4-ol was achieved using Ca(BH₄)₂, prepared in situ from CaCl₂ and NaBH₄ in ethanol. nih.gov This method proved to be more effective than using NaBH₄ alone. nih.gov In another study, the reduction of 8-bromo-6-chloro-2-pentylchroman-4-one with NaBH₄ in methanol (B129727) yielded the corresponding chroman-4-ol with a high diastereomeric ratio. acs.org
Diborane has also been employed for the reduction of chromanones to chromans. researchgate.net Furthermore, the ease of reduction of chromanone derivatives has been studied, comparing various biological and chemical reductants. For instance, ascorbic acid was found to completely reduce 8a-hydroxy-2,2,5,7,8-pentamethyl-6-chromanone to the corresponding chromanol. nih.gov
| Reducing Agent | Substrate | Product | Key Observations | Reference |
|---|---|---|---|---|
| Ca(BH₄)₂ | Chromone intermediate | Chromanone A (a chroman-4-ol) | More effective than NaBH₄ alone. | nih.gov |
| NaBH₄ | 8-Bromo-6-chloro-2-pentylchroman-4-one | 8-Bromo-6-chloro-2-pentylchroman-4-ol | High diastereomeric ratio (96:4). | acs.org |
| Diborane | Chromanones | Chromans | Good yield. | researchgate.net |
| Ascorbic Acid | 8a-Hydroxy-2,2,5,7,8-pentamethyl-6-chromanone | 2,2,5,7,8-Pentamethyl-6-chromanol | Complete reduction in 20 minutes. | nih.gov |
Organocatalytic Approaches to 2,2-Dimethylchromans
Organocatalysis has gained significant traction as a powerful tool for asymmetric synthesis, offering a metal-free alternative for the construction of chiral molecules. acs.org In the realm of chroman synthesis, organocatalytic methods have been developed to produce enantiomerically enriched chroman derivatives. nih.govrsc.org
One notable approach is the squaramide-catalyzed domino reaction of 2-hydroxynitrostyrenes with trans-β-nitroolefins, which yields chiral chromans with excellent enantioselectivities and diastereoselectivities. nih.govrsc.orgresearchgate.net This method allows for the construction of 2-alkyl-substituted chiral chromans with three contiguous stereogenic centers. nih.govrsc.org The reaction conditions are typically mild, often using a low loading of the organocatalyst in a suitable solvent like dichloromethane (B109758) at room temperature. rsc.org
Another organocatalytic strategy involves a 1,6-addition/1,4-addition sequence to 2,4-dienals. nih.gov This cascade reaction, directed by an organocatalyst, allows for the reaction of hydroxyarenes with a vinylogous iminium-ion intermediate to afford optically active chromans in high yields and excellent enantioselectivities. nih.gov
| Catalyst Type | Reaction Type | Starting Materials | Product | Key Features | Reference |
|---|---|---|---|---|---|
| Squaramide | Domino oxa-Michael-nitro-Michael reaction | 2-Hydroxynitrostyrenes, trans-β-nitroolefins | Polysubstituted chiral chromans | Excellent enantioselectivities (up to 99% ee) and diastereoselectivities (>20:1 dr). | nih.govrsc.orgresearchgate.net |
| Amine-based | 1,6-Addition/1,4-addition cascade | Hydroxyarenes, 2,4-Dienals | Optically active chromans | High yields and enantioselectivities (94-99% ee). | nih.gov |
Multi-Component Reactions in Chroman Synthesis
Multi-component reactions (MCRs) are highly efficient synthetic strategies that combine three or more starting materials in a single reaction vessel to form a complex product in a one-pot fashion. organic-chemistry.orgfrontiersin.org This approach offers significant advantages in terms of atom economy, time, and resource efficiency. researchgate.net MCRs have been successfully applied to the synthesis of various heterocyclic scaffolds, including chromenes and their derivatives. researchgate.netnih.gov
Several MCRs have been developed for the synthesis of chromene derivatives. For example, a four-component reaction involving aromatic aldehydes, ethyl acetoacetate, and different derivatives of 1,3,4-thiadiazoles has been used to synthesize nih.govrsc.orgnih.govthiadiazolo[3,2-a]pyrimidine-6-carboxylate derivatives. researchgate.net Another example is the synthesis of dihydropyrano[2,3-c]pyrazoles through a four-component reaction of benzaldehyde, malononitrile, hydrazine (B178648) hydrate, and ethyl acetoacetate.
While the direct synthesis of 6-methoxy-2,2-dimethylchroman-4-ol via an MCR has not been explicitly detailed in the provided context, the principles of MCRs are highly applicable to the construction of the chroman core. The versatility of MCRs allows for the generation of diverse molecular libraries, which could include precursors to the target compound. nih.gov
Cyclization of Chalcone (B49325) Derivatives to Chroman-4-ones
Chalcones, or 1,3-diaryl-2-propen-1-ones, are important precursors in the synthesis of flavonoids and other heterocyclic compounds, including chroman-4-ones. nih.govnih.govresearchgate.net The cyclization of 2'-hydroxychalcones is a common and effective method for constructing the chroman-4-one skeleton. nih.gov This reaction typically proceeds via an intramolecular conjugate addition (oxa-Michael addition) of the phenolic hydroxyl group onto the α,β-unsaturated ketone system. nih.govresearchgate.net
The synthesis of chalcones themselves is often achieved through a Claisen-Schmidt condensation of an appropriately substituted acetophenone (B1666503) with an aromatic aldehyde in the presence of a base. nih.gov For the synthesis of precursors to this compound, a 2'-hydroxyacetophenone (B8834) derivative would be reacted with an appropriate aldehyde.
The cyclization of the resulting 2'-hydroxychalcone (B22705) to the chroman-4-one can be promoted by various catalysts. For instance, the reaction can be carried out in the presence of a base. uri.edu Alternatively, acid-catalyzed cyclization is also a viable method. nih.gov The choice of reaction conditions can influence the yield and purity of the final chroman-4-one product.
| Starting Material | Reaction Type | Key Intermediate | Product | Reference |
|---|---|---|---|---|
| 2'-Hydroxyacetophenone, Aromatic aldehyde | Claisen-Schmidt condensation followed by intramolecular oxa-Michael addition | 2'-Hydroxychalcone | Chroman-4-one | nih.gov |
| ortho-Hydroxychalcone, 2-Bromoallyl sulfone | Base-mediated annulation | Allenyl sulfone (in situ) | 4H-Chromene derivative | beilstein-journals.org |
Intramolecular Acylation for Chromone Synthesis
Intramolecular Friedel-Crafts acylation is a classical and powerful method for the synthesis of cyclic ketones, including chromones, which are precursors to chroman-4-ols. masterorganicchemistry.com This reaction involves the cyclization of a carboxylic acid or its derivative onto an aromatic ring in the presence of a strong acid catalyst. masterorganicchemistry.com
One common approach to chromone synthesis via intramolecular acylation is the Baker-Venkataraman rearrangement. organic-chemistry.orgijrar.org In this method, an o-hydroxyaryl ketone is acylated with an acyl chloride in the presence of a base to form a 1,3-dioxophenoxy salt intermediate. ijrar.org This intermediate then undergoes an intramolecular rearrangement and subsequent cyclization under acidic conditions to yield the chromone. ijrar.org
Another strategy involves the direct intramolecular cyclization of a β-keto ester or a similar substrate. ijrpc.com For instance, o-hydroxy acetophenone can be condensed with an ester using a sodium catalyst to form a 1,3-diketone intermediate, which is then cyclized with an inorganic acid to produce the chromone. ijrar.org Polyphosphoric acid (PPA) and methanesulfonic acid (MSA) are commonly used catalysts for these intramolecular acylation reactions. masterorganicchemistry.comijrpc.com
| Method | Starting Materials | Key Intermediate | Catalyst | Product | Reference |
|---|---|---|---|---|---|
| Baker-Venkataraman Rearrangement | o-Hydroxyaryl ketone, Acyl chloride | 1,3-Dioxophenoxy salt | Base, then Acid (e.g., H₂SO₄) | Chromone | ijrar.org |
| Claisen-like Condensation | o-Hydroxy acetophenone, Ester | 1,3-Diketone | Na, then Acid (e.g., HCl) | Chromone | ijrar.org |
| Intramolecular Friedel-Crafts Acylation | Carboxylic acid derivative with an aromatic ring | Acylium ion | PPA or MSA | Cyclic ketone (e.g., Chromone) | masterorganicchemistry.com |
Stereoselective and Asymmetric Synthesis of Chroman-4-ol Frameworks
The biological activity of chroman-4-ol derivatives is often dependent on their stereochemistry. Consequently, the development of methods for the stereoselective and asymmetric synthesis of these compounds is of paramount importance.
The enantioselective synthesis of chroman-4-ol derivatives, including those with the 6-methoxy-2,2-dimethyl substitution pattern, can be achieved through various strategies. One prominent method involves the asymmetric reduction of the corresponding chroman-4-one. For instance, the Corey-Bakshi-Shibata (CBS) reduction of substituted chroman-4-ones using an in-situ generated B–H catalyst can produce (S)-chroman-4-ols with high enantioselectivity. lookchem.com This method has been successfully applied to a range of structurally diverse chroman-4-ones, providing access to the desired chiral alcohols in good yields and excellent enantiomeric excess (ee). lookchem.com
Another powerful technique for establishing chirality is the Sharpless asymmetric dihydroxylation. This method introduces cis-hydroxyl groups across a double bond with high enantioselectivity. nih.gov For example, the asymmetric dihydroxylation of a benzopyran substrate can yield cis-diols at the C3 and C4 positions, which can then be further manipulated to achieve the desired stereoisomers of 2,2-dimethyl-3-hydroxy-4-acetylchromane derivatives. nih.gov
Organocatalysis also offers effective routes to enantiomerically enriched chromane (B1220400) structures. Domino Michael/hemiacetalization reactions of aliphatic aldehydes with (E)-2-(2-nitrovinyl)phenols, catalyzed by chiral organocatalysts, can produce functionalized chroman-2-ols with high diastereo- and enantioselectivity. scispace.com These intermediates can then be converted to the corresponding chroman-2-ones. scispace.com
Multi-enzymatic, one-pot procedures have also been developed for the stereoselective synthesis of related chiral alcohols. mdpi.com These methods utilize a sequence of enzymatic reductions to create multiple stereocenters with high control. mdpi.com
Achieving specific stereoisomers of chroman-4-ols often requires precise control over the reaction conditions. The reduction of 3-sulfonyl chromen-4-ones, for example, can yield different stereoisomers of 3-sulfonyl chroman-4-ols depending on the reducing agent used. nih.gov The use of NaBH₄/LiCl versus Pd/C/H₂ leads to products with different relative stereochemistry at the three contiguous chiral centers. nih.gov
The stereochemistry at the C4 position can also be inverted after its initial formation. The Mitsunobu reaction provides a reliable method for inverting the stereochemistry at C4. nih.gov For instance, a cis-diol can be converted to a trans-configured product by reacting the C4 hydroxyl group with a suitable carboxylic acid under Mitsunobu conditions. nih.gov This approach was instrumental in the total synthesis of all four stereoisomers of a naturally occurring acetylchromane derivative. nih.gov
The following table summarizes key stereoselective methods for the synthesis of chroman-4-ol derivatives:
| Method | Key Reagents/Catalyst | Product Type | Stereochemical Control |
| Asymmetric Ketone Reduction | CBS catalyst | (S)-Chroman-4-ols | High enantioselectivity |
| Sharpless Asymmetric Dihydroxylation | AD-mix-α or AD-mix-β | cis-3,4-Diols | High enantioselectivity |
| Organocatalytic Domino Reaction | Chiral amine catalysts | Functionalized chroman-2-ols | High diastereo- and enantioselectivity |
| Stereocontrolled Reduction | NaBH₄/LiCl or Pd/C/H₂ | 3-Sulfonyl chroman-4-ols | Diastereoselective |
| Stereochemical Inversion | Mitsunobu reaction (e.g., DEAD, PPh₃, carboxylic acid) | Inverted C4-alcohol | High stereochemical inversion |
Derivatization and Functionalization of the Chroman-4-ol Scaffold
The chroman-4-ol scaffold serves as a versatile platform for the synthesis of a wide array of derivatives through various chemical transformations. These modifications can be targeted to specific positions on the chroman ring system, leading to compounds with diverse biological activities.
The chroman ring system can be selectively functionalized at various positions. For instance, bromination at the 3-position of a chroman-4-one allows for the introduction of various substituents such as amino, bromo, acetoxy, and cyano groups through substitution reactions. gu.se The synthesis of novel benzopyran compounds, analogues of the natural precocenes, has been achieved through regioselective O-alkylation of dihydroxy-2,2-dimethyl-4-chromanones. researchgate.net
Ring-opening reactions can also be employed for regioselective modifications. The regioselective ring-opening of norbornene derivatives with electron-rich olefins, catalyzed by the second-generation Grubbs' catalyst, can lead to highly substituted furans and pyrroles. nih.gov Similarly, regioselective ring-opening coupling reactions of diarylmethylenecyclopropa[b]naphthalenes with Grignard reagents provide access to substituted β-vinylic naphthalenes. rsc.org Halohydrin dehalogenases have been used for the regioselective ring-opening of styrene (B11656) oxide derivatives to synthesize 4-aryloxazolidinones. researchgate.net
Chroman-4-amine derivatives are an important class of compounds with significant biological applications. lookchem.com A common and efficient route to these amines involves a two-step sequence starting from the corresponding chroman-4-ol. lookchem.com The (S)-chroman-4-ol, obtained from the enantioselective reduction of the chroman-4-one, can be converted to its mesylate. lookchem.com Subsequent treatment with an azide (B81097) source, such as tetra-N-butylammonium azide, leads to the inversion of stereochemistry at the C4 position, yielding the (R)-azide. lookchem.com Finally, reduction of the azide, for example under Staudinger conditions, furnishes the desired (R)-chroman-4-amine. lookchem.com This method has been optimized to be scalable and provide high enantiomeric purity. lookchem.com
Chromanones are valuable precursors for the synthesis of more complex fused heterocyclic systems. Various synthetic strategies have been developed to construct additional rings onto the chromanone scaffold. For example, a novel and facile method for the synthesis of 3-(2-oxo-2-arylethyl)chroman-4-ones under metal-free conditions has been reported, which proceeds via a radical cascade cyclization. researchgate.net
The development of synthetic strategies for constructing fused heterocyclic polymers containing naphthoquinone structures has also been explored. rsc.org These methods often involve multicomponent polymerization reactions to build complex, high-molecular-weight structures with desirable thermal and electronic properties. rsc.org The synthesis of fused heterocycles can be systematically approached by considering the functional groups present in the starting materials, allowing for the targeted construction of five- to eight-membered heterocyclic rings fused to the initial ring system. wiley.com
Alkylation and Acylation Strategies
The strategic modification of the this compound scaffold through alkylation and acylation reactions is a key approach to diversifying the core structure for the development of new derivatives with potentially enhanced biological activities. These transformations can target the hydroxyl group at the C-4 position and the aromatic ring, offering multiple avenues for structural variation.
O-Alkylation and O-Acylation of the C-4 Hydroxyl Group:
The secondary alcohol at the C-4 position of the chroman ring is a prime site for derivatization. O-alkylation introduces an ether linkage, while O-acylation forms an ester. These modifications can significantly impact the lipophilicity, steric profile, and hydrogen bonding capacity of the parent molecule, which in turn can influence its biological target interactions.
Standard alkylation conditions, such as the use of alkyl halides in the presence of a base (e.g., sodium hydride, potassium carbonate), can be employed to introduce a variety of alkyl groups. The choice of base and solvent is crucial to ensure chemoselectivity, particularly to avoid competing reactions at other potential sites in more complex analogs. For instance, in the synthesis of related heterocyclic systems like pyrimidin-2(1H)-ones, direct O-alkylation has been achieved with high yields using potassium carbonate as the base in acetone. nih.gov The reactivity can be further tuned by the choice of the alkylating agent, with iodides generally being more reactive than bromides or chlorides. nih.gov
Acylation of the C-4 hydroxyl group is typically achieved using acyl chlorides or anhydrides in the presence of a base like pyridine (B92270) or triethylamine, or under catalytic conditions. These reactions are generally high-yielding and allow for the introduction of a wide array of acyl moieties, from simple acetyl groups to more complex functionalities.
Alkylation and Acylation of the Aromatic Ring:
The benzene (B151609) ring of the chroman scaffold, activated by the methoxy (B1213986) group at C-6, is amenable to electrophilic substitution reactions such as Friedel-Crafts alkylation and acylation. These reactions introduce carbon-based substituents directly onto the aromatic core, profoundly altering the electronic and steric properties of the molecule.
Friedel-Crafts acylation, a classic method for forming aryl ketones, can be applied to the 6-methoxychroman (B3132562) system. For example, the acylation of 2-methoxynaphthalene, a related bicyclic aromatic ether, with acetyl chloride in the presence of a Lewis acid like aluminum chloride, is a well-established method for producing acetylated derivatives. However, regioselectivity can be a challenge in these reactions, with substitution patterns influenced by both electronic and steric factors. In some cases, a Fries rearrangement can occur at higher temperatures, leading to the migration of an acyl group from an oxygen to the aromatic ring. nih.gov For instance, the Friedel-Crafts acylation of 2,6-dimethoxyphenol (B48157) has been shown to proceed with selective cleavage of one methoxy group followed by acylation at the meta position relative to the hydroxyl group. nih.gov These examples highlight the synthetic versatility and the need for careful optimization when applying acylation strategies to substituted chroman systems.
The following table summarizes the types of alkylation and acylation strategies applicable to the chroman-4-ol scaffold:
| Reaction Type | Reagents and Conditions | Target Site | Potential Products |
| O-Alkylation | Alkyl halide, Base (e.g., K₂CO₃, NaH) | C-4 Hydroxyl | C-4 Alkoxy ether derivatives |
| O-Acylation | Acyl chloride/anhydride (B1165640), Base (e.g., Pyridine) | C-4 Hydroxyl | C-4 Acyl ester derivatives |
| Friedel-Crafts Acylation | Acyl chloride, Lewis Acid (e.g., AlCl₃) | Aromatic Ring | C-5 or C-7 Acyl derivatives |
Analogue Synthesis for Biological Probing
The synthesis of analogues based on the this compound framework is a critical step in exploring the structure-activity relationships (SAR) and identifying new therapeutic agents. By systematically modifying the core structure, researchers can probe the interactions of these compounds with biological targets and optimize their activity and selectivity.
A key strategy in analogue synthesis is the modification of the substituents on the chroman ring system. For example, the replacement or modification of the methoxy group at the C-6 position, or the introduction of new substituents on the aromatic ring, can lead to significant changes in biological activity. In a study on chroman-4-one derivatives as sirtuin 2 (SIRT2) inhibitors, it was found that even minor alterations to the substituents on the chroman-4-one ring had a marked effect on inhibitory activity. acs.org This underscores the importance of a diverse synthetic library for effective SAR studies.
The synthesis of complex chroman derivatives often involves multi-step reaction sequences. For instance, new chroman-4-one and thiochroman-4-one (B147511) derivatives have been synthesized as potential anticancer agents, demonstrating the utility of this scaffold in medicinal chemistry. nih.gov Furthermore, the chroman-4-one scaffold is considered a "privileged structure" and serves as an important building block in drug design, with various derivatives showing a wide range of biological activities. nih.gov
Another approach to analogue synthesis is the incorporation of the chroman moiety into larger molecular architectures. For example, a complex derivative, 6,7-Dimethoxy-4-[2-(5-methoxy-2,2-dimethyl-2H-chromen-6-yl)-2-oxoethyl]-2H-chromen-2-one, has been synthesized, showcasing the potential for creating elaborate structures based on the chroman core.
The biological evaluation of these synthesized analogues is crucial for identifying promising lead compounds. In the development of 6-methoxy-2-arylquinolines as P-glycoprotein inhibitors, a library of analogues was synthesized and screened for cytotoxic and P-gp inhibitory activity. nih.govnih.gov This iterative process of synthesis and biological testing is fundamental to modern drug discovery.
The table below presents examples of chroman-4-ol analogues and their intended biological applications, illustrating the diverse therapeutic areas being explored with this chemical scaffold.
| Analogue Type | Modification Strategy | Intended Biological Probe | Reference |
| Substituted Chroman-4-ones | Variation of substituents on the chroman ring | Sirtuin 2 (SIRT2) Inhibition | acs.org |
| Arylidene-chroman/thiochroman-4-ones | Multi-step synthesis from phenol/thiophenol derivatives | Anticancer Activity | nih.gov |
| 6-Methoxy-2-arylquinolines | Incorporation of the methoxy-aromatic motif into a quinoline (B57606) scaffold | P-glycoprotein (P-gp) Inhibition | nih.govnih.gov |
Computational Chemistry and Molecular Modeling of Chroman 4 Ol Derivatives
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations, particularly Density Functional Theory (DFT), are pivotal in elucidating the intrinsic electronic properties of chroman-4-ol derivatives. These calculations provide a detailed picture of the electron distribution and its influence on the molecule's reactivity.
Density Functional Theory (DFT) in Chromanone and Chromone (B188151) Systems
Density Functional Theory (DFT) has been widely applied to investigate the structural and electronic properties of chromanone and chromone systems, which are structurally related to 6-Methoxy-2,2-dimethylchroman-4-ol. DFT calculations, often using functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), allow for the optimization of molecular geometries and the calculation of various electronic parameters.
Analysis of Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting capability. The HOMO-LUMO energy gap is a key indicator of chemical reactivity; a smaller gap suggests higher reactivity. For instance, in related 6-methoxy-chromen-2-one derivatives, the presence of the electron-donating methoxy (B1213986) group influences the electron density distribution and, consequently, the HOMO and LUMO energy levels. These calculations help in understanding the reactivity and stability of such compounds.
Global reactivity descriptors derived from FMO energies, such as chemical potential, hardness, softness, and electrophilicity index, provide further insights into the molecule's behavior in chemical reactions.
Molecular Electrostatic Potential (MEP) Analysis
Molecular Electrostatic Potential (MEP) analysis is a powerful tool for visualizing the charge distribution on the surface of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. The MEP map displays regions of negative potential (electron-rich, susceptible to electrophilic attack) and positive potential (electron-poor, susceptible to nucleophilic attack).
For chroman-4-ol derivatives, the MEP map would typically show negative potential around the oxygen atoms of the hydroxyl and methoxy groups, as well as the ether oxygen in the chroman ring, indicating these as likely sites for hydrogen bonding and electrophilic interactions. Regions of positive potential are generally found around the hydrogen atoms. The substituent pattern on the chroman ring significantly influences the MEP distribution. For example, the electron-donating 6-methoxy group would increase the negative potential in its vicinity on the aromatic ring, thereby modulating the molecule's interaction with its environment. This analysis is crucial for understanding intermolecular interactions, including those with biological targets. rsc.orgresearchgate.net
Molecular Docking and Binding Interaction Analysis
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is extensively used to understand the interactions between small molecules like this compound and biological macromolecules, such as proteins.
Ligand-Target Recognition in Biological Systems
The process of ligand-target recognition is fundamental to many biological processes. Molecular docking simulations provide a static model of how a chroman-4-ol derivative might bind to the active site of a protein. The accuracy of this prediction is crucial for understanding the compound's potential biological activity. The chroman-4-ol scaffold can interact with various amino acid residues within a protein's binding pocket through a combination of hydrogen bonds, hydrophobic interactions, and van der Waals forces.
For instance, the hydroxyl group at position 4 is a key hydrogen bond donor and acceptor. The methoxy group at position 6 can also participate in hydrogen bonding and hydrophobic interactions. The gem-dimethyl groups at position 2 contribute to hydrophobic interactions and can influence the conformational preferences of the ligand within the binding site. Docking studies on similar chromane (B1220400) derivatives have shown interactions with key residues in various enzymes, providing a basis for their observed biological activities.
Prediction of Binding Affinities and Modes
Molecular docking programs use scoring functions to estimate the binding affinity of a ligand to its target, typically expressed as a docking score or binding energy. Lower (more negative) scores generally indicate a more favorable binding interaction. These predictions, while not always perfectly correlated with experimental binding affinities, are invaluable for ranking potential drug candidates and prioritizing them for further experimental testing.
The table below presents a summary of molecular docking studies on various chroman and chromone derivatives against different protein targets, illustrating the range of binding affinities and key interactions observed.
| Compound Class | Protein Target | PDB ID | Docking Score (kcal/mol) | Key Interacting Residues |
| Chroman-4-one derivatives | Cyclooxygenase-2 (COX-2) | 1CX2 | -7.5 to -9.2 | Arg120, Tyr355, Ser530 |
| Chromane derivatives | Acetylcholinesterase (AChE) | 4EY7 | -8.1 to -10.5 | Trp86, Tyr337, Phe338 |
| Chromone derivatives | Monoamine Oxidase B (MAO-B) | 2V5Z | -7.9 to -9.8 | Tyr398, Tyr435, Ile199 |
| Chroman-4-ol analogs | B-cell lymphoma 2 (Bcl-2) | 2W3L | -6.5 to -8.3 | Arg102, Tyr105, Asp111 |
Note: The data in this table is illustrative and compiled from various studies on chroman and chromone derivatives. The specific docking scores and interacting residues can vary depending on the exact ligand structure, protein conformation, and docking software used.
These studies demonstrate that the binding mode and affinity are highly dependent on the substitution pattern of the chroman ring and the specific topology of the protein's active site.
Molecular Dynamics (MD) Simulations for Conformational Analysis and Protein Interactions
While molecular docking provides a static picture of ligand-protein interactions, Molecular Dynamics (MD) simulations offer a dynamic view, allowing for the study of the conformational changes of both the ligand and the protein over time. nih.gov
MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that describes how the positions and velocities of the atoms in the system vary with time. This allows for the exploration of the conformational landscape of this compound and its dynamic interactions with a protein target.
Key insights from MD simulations include:
Conformational Flexibility: MD simulations can reveal the preferred conformations of the chroman-4-ol derivative in solution and within a protein's binding site. The flexibility of the chroman ring and the orientation of its substituents can be assessed.
Stability of Ligand-Protein Complex: By monitoring the root-mean-square deviation (RMSD) of the ligand and protein backbone over the simulation time, the stability of the docked complex can be evaluated. A stable RMSD suggests a persistent binding mode.
Interaction Dynamics: MD simulations can identify key hydrogen bonds and hydrophobic contacts and analyze their persistence throughout the simulation. This provides a more realistic representation of the binding interactions compared to the static image from molecular docking.
Binding Free Energy Calculations: Post-processing of MD trajectories using methods like Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA) or Molecular Mechanics Generalized Born Surface Area (MM-GBSA) can provide more accurate estimations of binding free energies, which can be compared with experimental data.
For chroman-4-ol derivatives, MD simulations can elucidate how the 6-methoxy and 2,2-dimethyl substituents influence the conformational equilibrium and the dynamic interactions with a target protein, providing a deeper understanding of the structure-activity relationship.
In Silico Approaches to Synthetic Route Design
The design of efficient and novel synthetic routes for complex organic molecules like this compound has been significantly enhanced by computational methods. In silico approaches, broadly categorized under Computer-Aided Synthesis Planning (CASP), leverage computational power to navigate the vast chemical space of possible reactions, moving from laborious manual planning to data-driven, algorithmic strategies. criver.com These tools aim to accelerate the discovery of viable synthetic pathways, reduce experimental costs, and uncover innovative chemical transformations.
Early CASP systems were primarily "knowledge-based" or "rule-based," relying on extensive databases of known chemical reactions and expert-coded rules to perform retrosynthetic analysis. synthiaonline.comsumitomo-chem.co.jp A prime example of a modern, sophisticated rule-based system is SYNTHIA® (formerly Chematica), which utilizes a vast collection of expert-coded rules to propose synthetic pathways. synthiaonline.com This software considers factors like stereoselectivity, regioselectivity, and potential functional group incompatibilities to identify viable routes from commercially available starting materials.
| Tool/Platform | Core Methodology | Key Features |
|---|---|---|
| SYNTHIA® (formerly Chematica) | Expert-Coded Rules | Considers stereochemistry and functional group conflicts; searches for commercially available starting materials. synthiaonline.com |
| Reaxys Predictive Retrosynthesis | AI-Powered (Iktos/Pending AI models) & Rule-Based | Based on over 420,000 expert rules; provides experimental procedures; allows user customization of routes. elsevier.com |
| ASKCOS (Automated System for Knowledge-based Organic Synthesis) | Machine Learning & Rule-Based | Template-based method that uses ML to prioritize reaction templates for retrosynthesis. nih.gov |
| KOSP (Knowledgebase-Oriented Synthesis Planning) | Knowledge-Based (AIPHOS family) | Generates potential synthetic routes from a knowledge base of organic synthesis. nih.gov |
Case Study: In Silico Screening for Chroman-4-one Synthesis
A practical application of computational route design was demonstrated in the synthesis of 2,6-dimethylchroman-4-one, a close structural analog of the target compound. nih.gov In this study, the knowledge-based program KOSP was first used to generate over twenty potential synthetic routes. From this pool, four distinct pathways were selected for further computational analysis, a process termed in silico screening.
This screening involved using Density Functional Theory (DFT) calculations to investigate the reaction mechanisms and predict the likelihood of success for each route before any experimental work was undertaken. The computational analysis predicted that two routes based on an SNAr mechanism and one involving an aldol (B89426) condensation would likely fail to produce the desired chroman-4-one. Conversely, the DFT calculations indicated that a route based on a Michael reaction was energetically favorable and likely to succeed.
Subsequent experimental validation confirmed the accuracy of the in silico predictions. The Michael reaction successfully produced 2,6-dimethylchroman-4-one in a 76.4% yield, while the other proposed routes failed, just as the computational models had suggested. nih.gov This work underscores the power of using theoretical calculations to vet and prioritize synthetic strategies, thereby minimizing the need for extensive and resource-intensive laboratory experimentation.
| Proposed Route | Key Reaction Type | In Silico Prediction (via DFT) | Experimental Outcome |
|---|---|---|---|
| Route A | SNAr | Unlikely to produce the target compound. | Failed to generate the target. |
| Route B | SNAr | Unlikely to produce the target compound. | Failed to generate the target. |
| Route C | Mitsunobu Reaction | Previously reported as successful (used as a benchmark). | Successful (literature). |
| Route D | Michael Reaction | Likely to produce the target compound. | Successful (76.4% yield). |
This integration of knowledge-based route generation with quantum mechanical analysis demonstrates a powerful workflow for modern synthetic chemistry. By computationally eliminating non-viable pathways, researchers can focus their efforts on the most promising routes, significantly improving the efficiency of the synthesis design process.
Structure Activity Relationship Sar Studies and Rational Design of Chroman 4 Ol Analogs
Influence of Substituents on Biological Activities
The biological profile of chroman-4-ol derivatives is significantly defined by the substitution pattern on the chroman ring system. acs.org Modifications at various positions can dramatically alter the pharmacological properties of the molecule.
The presence and position of methoxyl groups on the chroman ring are critical determinants of biological activity. In homoisoflavonoids derived from chroman-4-ones, the presence of methoxy (B1213986) substituents at the meta position of the B-ring was found to enhance bioactivity. nih.govmdpi.com Studies on chromanyl acrylates have also shown that the number and relative positions of methoxy groups on the phenyl ring play a critical role in their anti-inflammatory activities. sdu.dkaau.dk For instance, the O-methylation of resveratrol, a natural polyphenol, increases its lipophilicity, which can improve cell uptake, stability, and bioavailability. nih.gov In the context of ROCK2 inhibitors, a (S)-6-methoxy-chroman derivative demonstrated potent activity with an IC50 value of 3 nM, highlighting the favorable contribution of the methoxy group at the C-6 position. nih.gov The specific arrangement of hydroxyl and methoxy groups can decisively influence the biological activity of chromene derivatives, underscoring the importance of their positional effects. researchgate.net
| Compound Class | Position of Methoxy Group | Observed Effect on Bioactivity | Reference |
|---|---|---|---|
| Homoisoflavonoids | meta-position on ring B | Enhanced bioactivity | nih.govmdpi.com |
| Chromanyl Acrylates | Phenyl ring | Critical for anti-inflammatory activity | sdu.dkaau.dk |
| Amide-chroman Derivatives | C-6 position | Potent ROCK2 inhibition (IC50 = 3 nM) | nih.gov |
| Resveratrol Analogs | General O-methylation | Increased lipophilicity, stability, and cell uptake | nih.gov |
The gem-dimethyl group, a common feature in many natural products, is frequently incorporated into synthetic bioactive molecules for its significant impact on their properties. nih.gov In the chroman-4-ol scaffold, the 2,2-dimethyl substitution is a key structural feature. This moiety can enhance target engagement and potency by restricting the molecule to a bioactive conformation, an entropically favorable effect. nih.gov The Thorpe-Ingold effect, induced by the gem-dimethyl group, can also influence the molecule's conformation. Furthermore, this group can improve the drug metabolism and pharmacokinetic (DMPK) profile of a compound and help mitigate toxicity. nih.gov Many synthesized chroman derivatives with demonstrated anti-inflammatory or platelet-activating factor (PAF) antagonistic effects feature the 2,2-dimethylchroman (B156738) skeleton. sdu.dknii.ac.jp
The introduction of halogen atoms and other functional groups onto the chroman-4-ol framework is a common strategy for modulating biological activity.
Halogenation: In the development of Sirtuin 2 (SIRT2) inhibitors based on the chroman-4-one scaffold, it was found that larger, electron-withdrawing groups in the 6- and 8-positions were favorable for potency. acs.orgnih.gov Specifically, compounds with bromo and chloro substitutions at these positions showed significant inhibitory activity. nih.gov The most potent inhibitor identified was 6,8-dibromo-2-pentylchroman-4-one, with an IC50 of 1.5 μM. nih.gov Halogenated compounds can exhibit antimicrobial properties, which may be due to their ability to disrupt microbial membranes. mdpi.com
Other Substitutions: SAR studies have revealed that substitutions at the C-2 and C-3 positions with groups like methoxyphenyl, amine derivatives, and aromatic groups can yield potent antioxidant compounds. nih.gov For SIRT2 inhibitors, an alkyl chain with three to five carbons at the C-2 position was found to be crucial for high potency. acs.orgnih.gov In the case of amidochromans, the chain length of the amide moiety and branching of the side chain significantly affect their inhibitory activities. sdu.dk
| Position | Substituent Type | Effect on Activity | Target/Activity | Reference |
|---|---|---|---|---|
| C-6, C-8 | Halogens (Br, Cl) | Increased potency (electron-withdrawing effect) | SIRT2 Inhibition | acs.orgnih.gov |
| C-2 | Alkyl chain (3-5 carbons) | Crucial for high potency | SIRT2 Inhibition | acs.orgnih.gov |
| C-2, C-3 | Methoxyphenyl, Aromatic groups | Potent activity | Antioxidant | nih.gov |
| C-6 | Amide chain | Chain length and branching affect activity | Anti-inflammatory | sdu.dk |
The spatial arrangement of functional groups, or positional isomerism, can lead to significant variations in biological activity. solubilityofthings.com The efficacy of a drug molecule is highly dependent on how it binds to its biological target, and a change in the position of a functional group can significantly alter this interaction. solubilityofthings.comresearchgate.net For chroman derivatives, the relative positions of substituents on the phenyl ring have been shown to have a substantial impact on their anti-inflammatory activity. sdu.dkaau.dk The specific arrangement of hydroxyl and methoxy groups is also a decisive factor for the biological activity of certain chromene derivatives. researchgate.net This highlights that even minor changes in substituent placement on the chroman scaffold can lead to profound differences in pharmacological outcomes.
Stereochemical Influence on Pharmacological Efficacy
Stereochemistry, the three-dimensional arrangement of atoms within a molecule, is a critical factor in drug design and development, profoundly influencing a drug's potency, selectivity, and pharmacokinetic profile. ijpsjournal.comhilarispublisher.com Many drugs are chiral, existing as enantiomers (non-superimposable mirror images), which can exhibit different pharmacological properties. hilarispublisher.comzenodo.org
The interaction between a drug and its biological target, such as a receptor or enzyme, is often stereospecific. hilarispublisher.com Consequently, different stereoisomers of a chroman-4-ol analog may have varying binding affinities and efficacies. ijpsjournal.com For example, in the development of ROCK inhibitors, the (S)-enantiomer of 6-methoxy-chroman-3-carboxylic acid (4-pyridin-4-yl-phenyl)-amide was found to be a highly potent and selective ROCK2 inhibitor, demonstrating the importance of a specific stereochemical configuration for activity. nih.gov Optimizing the stereochemical properties of drug candidates can lead to improved specificity and efficacy while potentially reducing adverse reactions. hilarispublisher.com Therefore, controlling the stereochemistry during the synthesis of chroman-4-ol analogs is essential for developing effective therapeutic agents.
Development of Lead Compounds and Therapeutic Candidates
The chroman-4-one/ol scaffold has proven to be a "privileged structure" in drug discovery, leading to the development of several promising lead compounds and therapeutic candidates. acs.org A lead compound is a chemical compound that has pharmacological or biological activity likely to be therapeutically useful, but may still have suboptimal structure that requires modification to fit the target better.
SIRT2 Inhibitors: A series of substituted chroman-4-one derivatives have been identified as potent and selective inhibitors of SIRT2, an enzyme implicated in neurodegenerative disorders and cancer. acs.orgnih.govacs.org Through SAR studies, compounds like 6,8-dibromo-2-pentylchroman-4-one were developed as highly potent inhibitors. nih.gov Further modifications aimed at increasing hydrophilicity led to novel analogs with retained SIRT2 inhibitory activity and antiproliferative effects in cancer cell lines. acs.org
ROCK2 Inhibitors: Rational drug design led to the discovery of (S)-6-methoxy-chroman-3-carboxylic acid (4-pyridin-4-yl-phenyl)-amide as a potent and isoform-selective ROCK2 inhibitor. nih.gov This compound emerged from a series of amide-chroman derivatives and represents a significant lead for treating diseases where ROCK2 inhibition is beneficial. nih.gov
Antimicrobial Agents: Chroman-4-one derivatives have been investigated for their antimicrobial properties. nih.govmdpi.com Studies have identified key structural features, such as the presence of methoxy groups, that enhance bioactivity against pathogenic microorganisms, providing a foundation for developing new anti-infective agents. nih.govmdpi.com
The process of moving from a lead compound to a preclinical candidate involves extensive optimization of its pharmacological and pharmacokinetic (ADME - absorption, distribution, metabolism, and excretion) properties. nuvisan.com This iterative process of design, synthesis, and testing is fundamental to translating the potential of the chroman-4-ol scaffold into viable therapeutic drugs.
Design Principles for Enhanced Selectivity and Potency
The rational design of chroman-4-ol analogs is guided by several key principles aimed at maximizing their interaction with biological targets while minimizing off-target effects. These principles are derived from systematic modifications of the chroman core and observing the resulting changes in biological activity.
One fundamental design principle involves the strategic placement of substituents on the aromatic ring of the chroman scaffold. For instance, in the development of Sirtuin 2 (SIRT2) inhibitors based on the related chroman-4-one scaffold, it was discovered that larger, electron-withdrawing groups at the 6- and 8-positions were favorable for high potency. nih.govacs.org This suggests that these positions are critical for molecular recognition by the target enzyme. Similarly, for butyrylcholinesterase (BuChE) inhibitors based on the gem-dimethylchroman-4-ol framework, the position of a methoxy group on the aromatic ring significantly influenced activity, whereas fluoro-substitutions had varied effects depending on their location. core.ac.uk
Another key principle is the modification of the dihydropyran ring, particularly at the 2-position. For SIRT2 inhibitors, an alkyl chain with three to five carbons in the 2-position was found to be crucial for high potency. nih.govacs.org This indicates that the size and lipophilicity of the substituent at this position play a significant role in binding to the target.
Furthermore, the stereochemistry of the chroman-4-ol core is a critical factor. In the case of one chroman-4-one lead compound for SIRT2 inhibition, the (-)-enantiomer was found to be a more potent inhibitor than the (+)-enantiomer, highlighting the importance of the three-dimensional arrangement of the molecule for optimal target interaction. acs.org
The introduction of specific functional groups to elicit desired biological activities is also a common strategy. For example, studies on 3-benzylidene chroman-4-one analogs, which share the core chroman ring, have shown that the presence of methoxy and ethoxy groups can confer potent anti-fungal, anti-oxidant, and anti-cancer properties. tandfonline.com This underscores the principle that the electronic and steric properties of substituents are determinants of the compound's biological effect profile.
Optimization of Chroman-Based Scaffolds
Optimization of the chroman-based scaffold involves a systematic exploration of substituents at various positions to identify analogs with superior activity and selectivity. This process is often guided by initial SAR findings and aims to build upon a promising lead compound.
A notable example of scaffold optimization is the development of selective SIRT2 inhibitors from chroman-4-one derivatives. nih.govacs.org Researchers synthesized a series of analogs with modifications at the 2-, 6-, and 8-positions of the chroman-4-one core. The inhibitory activities of these compounds against SIRT1, SIRT2, and SIRT3 were determined to assess both potency and selectivity. The most potent inhibitors were found to be completely selective for SIRT2, showing minimal inhibition of SIRT1 and SIRT3. nih.govacs.org
Key findings from these optimization studies revealed that:
Substitution at the 2-position: An alkyl chain was important for activity. For example, 6,8-dibromo-2-pentylchroman-4-one emerged as the most potent inhibitor of SIRT2 with an IC50 of 1.5 μM. nih.govacs.org
Substitution at the 6- and 8-positions: The presence of large, electron-withdrawing groups, such as bromine, at these positions significantly enhanced inhibitory potency. nih.govacs.org
The integrity of the carbonyl group: An intact carbonyl group at the 4-position was found to be crucial for high potency in this series of SIRT2 inhibitors. nih.govacs.org
The data from these studies can be summarized to illustrate the optimization process.
| Compound | Substituent at C2 | Substituent at C6 | Substituent at C8 | SIRT2 IC50 (μM) | SIRT1 Inhibition at 200 μM (%) | SIRT3 Inhibition at 200 μM (%) |
|---|---|---|---|---|---|---|
| (-)-1a | Pentyl | Br | Br | 1.5 | <10 | <10 |
| (+)-1a | Pentyl | Br | Br | 4.5 | <10 | <10 |
| rac-1a | Pentyl | Br | Br | 3.0 | <10 | <10 |
Similarly, optimization of the gem-dimethylchroman-4-ol scaffold for BuChE inhibition involved synthesizing a library of compounds with different substituents on the aromatic ring. core.ac.uk The study demonstrated that a methoxy group's position was critical; for instance, an 8-methoxy substituent resulted in good activity, while a 5-methoxy group led to inactivity. core.ac.uk Fluorinated analogs also showed position-dependent activity. core.ac.uk This systematic approach allows for the mapping of the chemical space around the chroman scaffold to identify the optimal substitution patterns for a given biological target.
| Compound Type | Substituent | Position | BuChE IC50 (μM) |
|---|---|---|---|
| Chroman-4-ol | -OCH3 | 8 | 4.3 |
| Chroman-4-ol | -OCH3 | 5 | Inactive |
| Chroman-4-one | -F | 8 | 7.3 |
| Chroman-4-one | -F | 6 | Inactive |
Future Perspectives and Emerging Research Directions in 6 Methoxy 2,2 Dimethylchroman 4 Ol Research
Advancements in Asymmetric Synthesis and Catalyst Development
The precise control of stereochemistry is paramount in the synthesis of biologically active molecules like 6-Methoxy-2,2-dimethylchroman-4-ol. The development of novel asymmetric synthesis methodologies and more efficient catalysts is a cornerstone of future research.
Recent years have witnessed a surge in the application of organocatalysis for the asymmetric synthesis of chromane (B1220400) and benzodihydropyran scaffolds. semanticscholar.org These methods offer a greener and often more robust alternative to traditional metal-based catalysts. beilstein-journals.org For instance, the use of chiral squaramide catalysts has shown considerable promise in achieving high enantioselectivity in the synthesis of related chroman derivatives. semanticscholar.org Future work will likely focus on refining these organocatalytic systems to enhance their efficiency, broaden their substrate scope, and enable their application on an industrial scale.
A key area of development is the design of novel chiral ligands for metal-catalyzed reactions. The synergy between photoredox catalysis and metal catalysis, known as metallaphotoredox catalysis, is a particularly exciting frontier. frontiersin.orgnih.gov This approach allows for the activation of otherwise unreactive starting materials under mild conditions, opening up new synthetic pathways to complex chromanoids. Researchers are actively exploring new catalyst systems, such as copper(II)-bisoxazoline complexes, to achieve high yields and enantioselectivities in the synthesis of chiral molecules. frontiersin.org
Furthermore, the development of catalysts that can facilitate the asymmetric synthesis of compounds with "central chirality" on elements other than carbon, such as silicon, represents a novel and challenging area of research. frontiersin.orgnih.gov The successful application of such catalysts could lead to the creation of entirely new classes of chromanoid analogues with unique properties.
Integration of Artificial Intelligence and Machine Learning in Chromanoid Drug Discovery
One of the primary applications of AI in this context is in the prediction of the biological activity and toxicity of novel chromanoid derivatives. nih.govcrimsonpublishers.com By training ML models on existing data, researchers can screen large virtual libraries of compounds and prioritize those with the most promising profiles for synthesis and further testing. This in silico approach can significantly reduce the time and cost associated with traditional drug discovery pipelines. harvard.edu
Moreover, AI can play a crucial role in identifying new drug targets and repurposing existing drugs for new indications. crimsonpublishers.com By analyzing complex biological data, AI algorithms can uncover novel relationships between diseases and molecular pathways, suggesting new therapeutic opportunities for chromanoids like this compound.
Exploration of Novel Biological Targets and Therapeutic Applications
While the biological activities of some chromanoids are well-documented, there remains a vast and largely unexplored landscape of potential biological targets and therapeutic applications for this compound and its analogues.
Future research will likely focus on identifying and validating novel molecular targets for this class of compounds. This will involve a combination of high-throughput screening assays, proteomic and genomic approaches, and computational modeling to elucidate the mechanisms of action of these molecules.
The chroman scaffold is considered a "privileged structure" in medicinal chemistry due to its frequent occurrence in natural products with diverse biological activities. orgsyn.org This suggests that this compound may interact with a wide range of biological targets, offering potential therapeutic benefits in areas beyond those currently being investigated. For example, research into the synthesis of related chromanone derivatives has highlighted their potential as pharmaceutical agents. orgsyn.org
The development of new synthetic methodologies, as discussed in section 8.1, will enable the creation of diverse libraries of chromanoid analogues. These libraries can then be screened against a wide array of biological targets to identify compounds with novel therapeutic potential.
Development of Advanced Analytical Methods for Trace Analysis of Chromanoids
The ability to detect and quantify chromanoids at trace levels is crucial for a variety of applications, including pharmacokinetic studies, metabolism research, and environmental monitoring. The development of more sensitive and selective analytical methods is therefore a key area of future research.
Modern analytical techniques have significantly advanced, with detection limits orders of magnitude lower than in the past. chromatographyonline.com High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS), particularly triple-quadrupole mass spectrometry (GC-MS/MS), is a powerful tool for trace analysis. chromatographyonline.com Future advancements in this area will likely focus on further improving the sensitivity and selectivity of these methods through the optimization of ionization sources, mass analyzers, and chromatographic separations.
Sample preparation is another critical aspect of trace analysis. chromatographyonline.com The development of more efficient and selective sample extraction techniques, such as solid-phase extraction (SPE) with mixed-mode media, will be essential for isolating chromanoids from complex biological and environmental matrices. chromatographyonline.com
The miniaturization of analytical systems, leading to the development of microfluidic devices or "lab-on-a-chip" systems, also holds promise for the rapid and high-throughput analysis of chromanoids. These systems could enable real-time monitoring of chromanoid levels in various samples, providing valuable insights into their biological fate and environmental impact.
Q & A
Basic Research Questions
Q. What are the validated synthetic routes for 6-Methoxy-2,2-dimethylchroman-4-ol, and how can reaction conditions be optimized?
- Methodological Answer : A common synthesis involves nitration of 6-methoxy-2,2-dimethylchroman using concentrated HNO₃ in acetic acid, followed by extraction with CH₂Cl₂ and purification via sodium bicarbonate washes . To optimize yield, variables such as reaction time, temperature (room temperature vs. controlled heating), and stoichiometric ratios of reagents should be systematically tested. Additionally, enzymatic asymmetric reduction using ketoreductase (e.g., for enantiomer synthesis) offers an alternative route with high stereoselectivity .
Q. Which analytical techniques are most reliable for confirming the structural identity of this compound?
- Methodological Answer : High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) combined with ¹H/¹³C NMR spectroscopy is critical for structural validation. For instance, HRESIMS confirms molecular mass (e.g., 208.25400 g/mol), while NMR data (chemical shifts, coupling constants) resolve substituent positions and stereochemistry. Cross-referencing with literature NMR datasets (e.g., from corrected nomenclature studies) is essential to avoid misidentification .
Q. What preliminary safety assessments should precede in vivo studies involving this compound?
- Methodological Answer : Prioritize genotoxicity assays such as the in vitro micronucleus test in human peripheral blood lymphocytes or reconstructed skin models (EpiDerm™), as demonstrated in RIFM protocols for structurally related chroman derivatives. Dose-ranging studies and metabolic stability assays (e.g., liver microsome testing) are also recommended to identify potential toxic metabolites .
Advanced Research Questions
Q. How can researchers resolve contradictions in literature regarding the nomenclature or structural assignments of chroman derivatives?
- Methodological Answer : Discrepancies often arise from misassignment of substituent positions (e.g., confusion between 3-hydroxy and 4-ol groups). To resolve this, compare experimental data (e.g., NMR chemical shifts, NOE correlations) with computational simulations (DFT-based NMR prediction) and crystallographic data (if available). For example, the correction of "2,2-dimethyl-3-hydroxy-6-methoxy-4-chromanone" to "this compound" was validated through HRESIMS and literature cross-checking .
Q. What strategies improve the yield of this compound during nitration or functionalization reactions?
- Methodological Answer : For nitration, controlled addition of nitric acid at low temperatures (0–5°C) minimizes byproducts like over-nitrated derivatives. Post-reaction purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (e.g., from ethanol) enhances purity. Monitoring reaction progress with TLC or HPLC ensures optimal stopping points .
Q. How can researchers assess the biological activity of this compound in metabolic disease models?
- Methodological Answer : Use differentiated 3T3-L1 adipocytes and C2C12 myotubes to evaluate glucose uptake and lipid metabolism. Treat cells with the compound (e.g., 10–100 µM) in high-glucose DMEM, and measure glucose consumption via colorimetric assays (e.g., glucose oxidase method). Combine with Western blotting for AMPK, PPARγ, and AKT phosphorylation to elucidate mechanistic pathways .
Q. What synthetic approaches enable enantioselective production of this compound enantiomers?
- Methodological Answer : Asymmetric reduction of 6-methoxy-2,2-dimethylchroman-4-one using ketoreductases (e.g., KRED-101) in the presence of NADPH cofactors achieves high enantiomeric excess (>95%). Optimize pH, temperature, and co-solvent (e.g., DMSO) concentrations to enhance enzyme activity and stability .
Q. How do structural modifications (e.g., methoxy group position) influence the compound’s physicochemical and biological properties?
- Methodological Answer : Compare analogs like 5-Methoxy-2,2-dimethylchroman-4-one (Similarity: 0.92) and 7-methoxy-2,2-dimethylchroman-4-ol. Use computational tools (e.g., molecular docking, QSAR models) to predict logP, solubility, and target binding. Experimental validation via HPLC (for lipophilicity) and enzyme inhibition assays (e.g., COX-2) can highlight structure-activity relationships .
Data Contradiction and Validation
Q. How should conflicting spectral data (e.g., NMR shifts) between studies be addressed?
- Methodological Answer : Replicate experiments under reported conditions (solvent, temperature, concentration) and validate using certified reference standards. If discrepancies persist, employ advanced techniques like 2D NMR (HSQC, HMBC) or X-ray crystallography to unambiguously assign signals. Collaborative data-sharing platforms (e.g., PubChem, NIST) provide cross-verification resources .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
